6-Chloro-2-methylbenzo[b]thiophen-3-ol
Description
Properties
Molecular Formula |
C9H7ClOS |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-4,11H,1H3 |
InChI Key |
LFFCFTMVXGFBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Industrially Viable Two-Step Method for 6-Chloro-2-Mercaptobenzoic Acid
- Starting Material: 2,6-dichlorobenzonitrile
- Step 1: Thio Reaction
- React 2,6-dichlorobenzonitrile with sodium sulfite in a solvent such as DMF, 1,4-dioxane, DMSO, or N-methyl-2-pyrrolidone at 65–75 °C.
- Use underpressure distillation to remove water and recover solvent.
- Reaction time: ~1.5 hours after addition.
- Step 2: Hydrolysis Reaction
- The thio reaction product is hydrolyzed under high pressure at 150 °C for 10–12 hours in an autoclave with an aqueous inorganic base (e.g., potassium hydroxide or sodium hydroxide).
- After cooling, acidify the mixture to pH 3–4 to precipitate the product.
- Extract with organic solvents (chloroform, dichloromethane, or carbon tetrachloride), dry, concentrate, and crystallize to yield 6-chloro-2-mercaptobenzoic acid.
- Yields: Total recovery ranges from 85.7% to 88.2% depending on solvent and base used.
- Advantages: Low raw material cost, solvent recycling, simplified purification, and suitability for industrial scale.
| Step | Conditions | Solvent Options | Yield (%) | Notes |
|---|---|---|---|---|
| Thio reaction | 65–75 °C, 1.5 h, underpressure | DMF, 1,4-dioxane, DMSO, NMP | - | Solvent recovered and reused |
| Hydrolysis | 150 °C, 10–12 h, autoclave | Aqueous KOH or NaOH | 85.7–88.2 | Acidify to pH 3–4, extract, dry, crystallize |
One-Pot Synthesis of Substituted 2-Aroylbenzo[b]thiophen-3-ols Including 6-Chloro-2-methylbenzo[b]thiophen-3-ol
A highly efficient and straightforward method for synthesizing benzo[b]thiophen-3-ol derivatives involves the direct reaction of 2-mercaptobenzoic acid derivatives with arylbromomethyl ketones under basic conditions.
Reaction Overview
- Reactants: 2-mercaptobenzoic acid (or its 6-chloro derivative) and substituted arylbromomethyl ketones (bearing the 2-methyl substituent on the aryl ring).
- Base: Triethylamine
- Solvent: Dimethylformamide (DMF)
- Conditions: Stirring at room temperature for 2–4 hours.
- Workup: After completion (monitored by TLC), the reaction mixture is poured into ice-cold water, pH adjusted to neutral with dilute hydrochloric acid to precipitate the product.
- Isolation: The precipitated 6-chloro-2-methylbenzo[b]thiophen-3-ol is filtered and washed.
Mechanistic Insights
- The nucleophilic sulfhydryl group of 2-mercaptobenzoic acid attacks the α-carbon of the arylbromomethyl ketone in an SN2 fashion, displacing bromide.
- Triethylamine facilitates proton abstraction from sulfur and the α-carbon, leading to enolate formation.
- Intramolecular cyclization occurs via attack on the carboxylic acid group, followed by dehydration to form the benzo[b]thiophene core with a hydroxy group at position 3.
- This one-pot method avoids multi-step sequences and harsh conditions, offering a robust route to the target compound.
| Parameter | Details |
|---|---|
| Reactants ratio | 1 mmol 2-mercaptobenzoic acid : 1.2 mmol arylbromomethyl ketone |
| Base | Triethylamine (1 mL) |
| Solvent | DMF (5 mL) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 2–4 hours |
| Workup | Quench with ice water, adjust pH to ~7 with HCl |
| Product isolation | Filtration and washing with cold water |
| Yield | High, typically >80% depending on substituents |
Alternative Synthetic Routes and Related Preparations
Diazotization and Substitution Route for 3-Chloro-2-methylbenzo[b]thiophene Derivatives
- Starting from 3-chloro-2-methylaniline, diazotization is performed at low temperature (0–10 °C) using sodium nitrite in acidic medium.
- The diazonium salt is then subjected to substitution reactions under strongly basic conditions to form the thiobenzoxide intermediate.
- Subsequent transformations lead to the benzo[b]thiophene core with desired substituents.
- This method achieves yields around 85% and is suitable for preparing intermediates related to 6-chloro-2-methylbenzo[b]thiophen-3-ol.
Cyclization of Alkynyl Thioanisole Derivatives
- Cyclization of substituted alkynyl thioanisole derivatives with sodium chloride can yield 3-chloro benzo[b]thiophene derivatives.
- This method has been reported for related halogenated benzo[b]thiophenes but is less directly applicable for the hydroxy-substituted target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield (%) |
|---|---|---|---|---|
| Two-step synthesis of 6-chloro-2-mercaptobenzoic acid | 2,6-dichlorobenzonitrile, sodium sulfite | Thio reaction (65–75 °C), hydrolysis (150 °C, autoclave) | Industrial scale, solvent recycling | 85.7–88.2 |
| One-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols | 2-mercaptobenzoic acid, arylbromomethyl ketones | Triethylamine, DMF, RT, 2–4 h | Simple, mild conditions, efficient | >80 |
| Diazotization of 3-chloro-2-methylaniline | 3-chloro-2-methylaniline, NaNO2 | Acidic diazotization, basic substitution | Good yield, alternative route | ~85 |
| Cyclization of alkynyl thioanisole | Alkynyl thioanisole derivatives | Sodium chloride, base | Applicable to related derivatives | 90+ (for related compounds) |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylbenzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
6-Chloro-2-methylbenzo[b]thiophen-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Impact :
- Position 6 Chlorine : Enhances hMAO-B selectivity by optimizing hydrophobic interactions within the enzyme’s substrate cavity .
- Position 2 Methyl : Improves metabolic stability compared to unsubstituted analogs (e.g., PM1) .
- Position 3 Hydroxyl : Critical for metal chelation (e.g., Cu²⁺, Fe²⁺) and antioxidant activity, reducing oxidative stress in neuronal cells .
Bioactivity Comparison
Monoamine Oxidase Inhibition
- 6-Chloro-2-methylbenzo[b]thiophen-3-ol (PM6) : Exhibits an IC₅₀ of 0.12 µM for hMAO-B, with >100-fold selectivity over hMAO-A . Molecular docking shows the hydroxyl group forms hydrogen bonds with FAD cofactors, while chlorine and methyl groups stabilize hydrophobic pockets .
- Aurone/Indanone Derivatives: While aurones show MAO-B inhibition (IC₅₀: 0.5–2 µM), they lack the sulfur atom and metal-chelating capacity, resulting in weaker neuroprotective effects .
- Carboxamide Analogs : Replacing the hydroxyl group with an amide (e.g., PM13) reduces IC₅₀ to 0.09 µM but compromises antioxidant activity .
Neuroprotective and Antioxidant Properties
- The hydroxyl group in 6-Chloro-2-methylbenzo[b]thiophen-3-ol reduces DOPAC/DA ratios (indicator of oxidative stress) by 40% in rat cortical synaptosomes, outperforming analogs with methoxy or ester groups .
- In contrast, 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.88) shows negligible antioxidant activity due to the lack of a free hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
